1,6,7-trimethyl-3-(2-morpholinoethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
This compound belongs to the imidazo[2,1-f]purine-dione family, characterized by a fused imidazole-purine core with substitutions modulating pharmacological and physicochemical properties. Key structural features include:
- 1,6,7-Trimethyl groups: These alkyl substitutions enhance lipophilicity and metabolic stability compared to unsubstituted analogues.
- 8-(p-Tolyl) group: The para-methylphenyl substitution likely contributes to π-π stacking interactions with hydrophobic receptor pockets.
Properties
IUPAC Name |
4,7,8-trimethyl-6-(4-methylphenyl)-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O3/c1-15-5-7-18(8-6-15)28-16(2)17(3)29-19-20(24-22(28)29)25(4)23(31)27(21(19)30)10-9-26-11-13-32-14-12-26/h5-8H,9-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBMRGBQASFIIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,6,7-Trimethyl-3-(2-morpholinoethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its complex structure which includes a purine core modified with various functional groups. Its molecular formula is and it has a molecular weight of 358.45 g/mol. The presence of the morpholinoethyl group suggests potential interactions with biological targets related to neurotransmission and enzyme inhibition.
Antidepressant and Anxiolytic Effects
Research indicates that derivatives of imidazo[2,1-f]purine-2,4(3H,8H)-dione exhibit significant antidepressant and anxiolytic properties. A study conducted on various derivatives demonstrated that certain compounds displayed high affinity for serotonin receptors (5-HT1A and 5-HT7) and exhibited phosphodiesterase (PDE) inhibitory activity. Specifically, one derivative showed promising results in the forced swim test (FST), indicating potential antidepressant activity superior to diazepam in terms of anxiolytic effects .
The mechanism by which these compounds exert their effects appears to involve modulation of serotonin pathways and inhibition of phosphodiesterases. The interaction with serotonin receptors may enhance serotonergic neurotransmission, which is crucial in the treatment of depression and anxiety disorders. Additionally, PDE inhibitors can lead to increased levels of cyclic AMP (cAMP), further influencing mood regulation .
Study 1: Antidepressant Evaluation
In a controlled study involving mice subjected to the FST, a specific derivative of the compound was administered at a dose of 2.5 mg/kg. Results indicated a significant reduction in immobility time compared to control groups, suggesting robust antidepressant activity .
Study 2: Anxiolytic Properties
Another study assessed the anxiolytic effects using the elevated plus maze test. The compound demonstrated considerable efficacy in reducing anxiety-like behavior in animal models, outperforming traditional anxiolytics like diazepam .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Variations and Substitution Patterns
The table below summarizes substituent differences among key analogues:
Physicochemical Properties
- Solubility: The morpholinoethyl group improves aqueous solubility over purely aromatic substituents (e.g., p-cyanophenyl in ) .
Key Research Findings and Implications
- Morpholinoethyl vs. Alkyl Chains: Polar substituents at position 3 (e.g., morpholinoethyl) may reduce off-target receptor binding compared to phenylpropyl () or isoquinolinyl groups (), favoring kinase selectivity .
- 8-Substituent Diversity : p-Tolyl (target) vs. 2,6-dimethylphenyl () demonstrates that steric bulk at position 8 influences enzyme inhibition (e.g., PDE4B1 vs. PDE10A) .
- Methylation Patterns: 1,6,7-Trimethylation in the target compound likely enhances metabolic stability over mono-methylated analogues (e.g., ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
